REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8](C)[CH:7]=[CH:6][C:5]=1[C:11]([F:14])([F:13])[F:12])([O-:3])=[O:2].ClCCCl.Cl[O-].[Na+].[OH-].[Na+].[C:24]([O-:27])(O)=[O:25].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O.[Ru](Cl)(Cl)Cl>[N+:1]([C:4]1[CH:9]=[C:8]([CH:7]=[CH:6][C:5]=1[C:11]([F:12])([F:13])[F:14])[C:24]([OH:27])=[O:25])([O-:3])=[O:2] |f:2.3,4.5,6.7,8.9,10.11|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)C)C(F)(F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
236 mg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
51 mg
|
Type
|
catalyst
|
Smiles
|
O.[Ru](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
After being stirred overnight at 45° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added as necessary
|
Type
|
TEMPERATURE
|
Details
|
to maintain the pH between 8.5 and 10.5
|
Type
|
ADDITION
|
Details
|
The entire addition required approximately 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the 2-phase mixture was cooled
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
ADDITION
|
Details
|
The aqueous phase was acidified to pH 3 by addition of 20% sulfuric acid
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with H2O (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine, and dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The residue obtained upon concentration
|
Type
|
WASH
|
Details
|
The aqueous phase was washed twice with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate as above
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 563 mg | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |